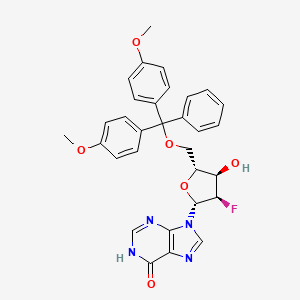

5'-O-Dmt-2'-fluoro-2'-deoxyinosine

Vue d'ensemble

Description

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is a chemically modified nucleoside. It is utilized in oligonucleotide synthesis to enhance stability and specificity. The 2’-fluoro modification increases resistance to enzymatic degradation, while inosine’s ability to base-pair with adenine, cytosine, and uracil provides flexibility in nucleic acid interactions.

Mécanisme D'action

Target of Action

The primary target of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the DNA repair process and is involved in cellular responses to stress .

Mode of Action

5’-O-Dmt-2’-fluoro-2’-deoxyinosine acts as an inhibitor of the PARP enzyme . By inhibiting the activity of PARP, it prevents the repair of damaged DNA, leading to cell death . This makes it a potential therapeutic agent for conditions where inhibiting DNA repair could be beneficial, such as in certain types of cancer .

Biochemical Pathways

The inhibition of PARP by 5’-O-Dmt-2’-fluoro-2’-deoxyinosine affects the DNA repair pathway . When DNA damage occurs, PARP recognizes the damage and attaches ADP-ribose units to itself and other proteins in a process called PARylation. This serves as a signal for other DNA repair enzymes to fix the damage. By inhibiting PARP, 5’-O-Dmt-2’-fluoro-2’-deoxyinosine prevents this signaling, leading to an accumulation of DNA damage and ultimately cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The 5’-O-Dmt group is introduced to protect the hydroxyl group during subsequent reactions. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine is carried out in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced under stringent quality control measures. The production process includes large-scale synthesis, purification, and quality assurance to meet the required standards for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

5’-O-Dmt-2’-fluoro-2’-deoxyinosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Fluorinating Agents: Used to introduce the fluorine atom at the 2’ position.

Protecting Groups: Such as the 5’-O-Dmt group, to protect reactive hydroxyl groups during synthesis.

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine, which can be further utilized in oligonucleotide synthesis and other applications.

Applications De Recherche Scientifique

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is integral in developing oligonucleotides for therapeutic applications, such as antisense oligonucleotides and small interfering RNAs (siRNAs). It supports research into nucleic acid structure, function, and hybridization properties. The compound’s enhanced stability and specificity make it valuable in various fields, including:

Chemistry: Used in the synthesis of stable and specific oligonucleotides.

Biology: Facilitates the study of nucleic acid interactions and functions.

Medicine: Integral in developing therapeutic oligonucleotides for treating genetic disorders.

Industry: Used in the production of high-quality oligonucleotides for research and therapeutic purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Fluoro-5’-O-Dmt-2’-deoxyinosine-3’-CE-phosphoramidite: Another modified nucleoside used in oligonucleotide synthesis.

5-Fluoro-2’-deoxycytidine: A fluoropyrimidine nucleoside analog used as a DNA methyltransferase inhibitor.

Uniqueness

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is unique due to its combination of the 2’-fluoro modification and the 5’-O-Dmt protecting group. This combination enhances the compound’s stability and specificity, making it particularly valuable in therapeutic oligonucleotide synthesis.

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)/t24-,25-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBEGXXNGZTON-QNYAKKFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

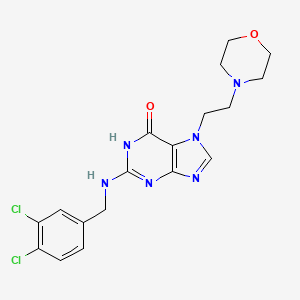

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)

![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)

![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)

![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)

![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)